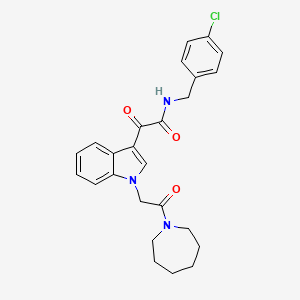

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(4-chlorobenzyl)-2-oxoacetamide

Description

This compound belongs to the class of N-substituted 2-(indol-3-yl)-2-oxoacetamides, characterized by a 1H-indole core substituted at the 1-position with a 2-(azepan-1-yl)-2-oxoethyl group and at the acetamide nitrogen with a 4-chlorobenzyl moiety. Such derivatives are often explored for anticancer, antimicrobial, and enzyme-inhibitory activities due to their structural mimicry of natural indole alkaloids and capacity for diverse intermolecular interactions .

Properties

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-[(4-chlorophenyl)methyl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN3O3/c26-19-11-9-18(10-12-19)15-27-25(32)24(31)21-16-29(22-8-4-3-7-20(21)22)17-23(30)28-13-5-1-2-6-14-28/h3-4,7-12,16H,1-2,5-6,13-15,17H2,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTKKVWFCWIUGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(4-chlorobenzyl)-2-oxoacetamide is a complex organic molecule that features an indole moiety, an azepane ring, and various functional groups. Its biological activity has drawn attention due to its potential therapeutic applications, particularly in the context of neurological and metabolic disorders. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and recent research findings.

- Molecular Formula : C25H28ClN3O3S

- Molecular Weight : 453.58 g/mol

- CAS Number : Not specifically listed in the sources but related compounds have been cataloged.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets in biological systems. The indole moiety potentially binds to receptors or enzymes, while the azepane ring may influence binding affinity and selectivity. The compound's structure suggests it could modulate various signaling pathways or enzymatic activities.

Inhibition Studies

Research has indicated that derivatives of this compound exhibit inhibitory activity against various biological targets:

- GlyT1 Inhibition : A study on similar compounds showed that modifications involving azepane structures led to increased potency as GlyT1 inhibitors, suggesting that the azepane ring could enhance the biological activity of related compounds .

- Pharmacokinetics : Compounds with similar structures demonstrated favorable brain-plasma ratios in pharmacokinetic studies, indicating potential for central nervous system (CNS) penetration .

Case Studies

Recent studies have highlighted the therapeutic potential of compounds structurally related to this compound:

- Pulmonary Fibrosis Model : In an animal model of pulmonary fibrosis, compounds with similar functionalities were shown to reduce levels of lysophosphatidic acid (LPA), which is implicated in fibrotic processes . This suggests that the compound may have applications in treating fibrotic diseases.

Comparative Biological Activity Data

Scientific Research Applications

Biological Activities

Research indicates that compounds structurally related to 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(4-chlorobenzyl)-2-oxoacetamide exhibit a range of biological activities:

1. Antinociceptive Effects:

Studies have shown that derivatives of this compound can act as selective agonists for cannabinoid receptor CB2, which is implicated in pain modulation without the psychoactive effects associated with CB1 activation. This suggests potential applications in treating inflammatory pain conditions .

2. Neuroprotective Properties:

The compound may inhibit pathways involved in neuroinflammation, making it a candidate for treating neurodegenerative disorders. Research highlights the importance of targeting isoprenoid biosynthetic pathways to reduce inflammation associated with neurological diseases .

3. Anticancer Potential:

Preliminary studies suggest that compounds containing similar structural motifs may exhibit cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Case Studies

Several case studies provide insights into the applications of this compound:

Case Study 1: Inflammatory Pain Management

A study focused on the synthesis and evaluation of azepan derivatives showed that specific modifications to the azepane structure enhanced selectivity for CB2 receptors, leading to significant analgesic effects in rodent models of inflammatory pain. The lead compound demonstrated an EC50 value of 21.0 nM at CB2, indicating strong binding affinity and therapeutic potential .

Case Study 2: Neuroinflammation

In another investigation, the use of compounds targeting the mevalonate pathway was explored for their ability to mitigate neuroinflammatory responses. The findings suggested that administering these compounds could lead to decreased levels of inflammatory markers in animal models of neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Analogues

Adamantane-Substituted Derivatives

- Example : N-(4-Fluorobenzyl)-2-(2-adamantane-1H-indol-3-yl)-2-oxoacetamide (5b)

- Key Differences : Replaces the azepane group with a rigid adamantane moiety.

- Impact : Adamantane enhances steric bulk and hydrophobicity, improving binding to hydrophobic pockets in targets like cancer-associated proteins. In vitro studies demonstrated IC₅₀ values of 3.8–8.2 µM against Hela, MCF7, and HepG2 cancer cells, outperforming azepane-containing analogs in some cases .

Heteroaryl-Substituted Derivatives

- Example: 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide (Compound 14) Key Differences: Substitutes azepane with a pyridin-4-yl group. This derivative showed potent tubulin inhibition (IC₅₀ = 0.12 µM) and antiproliferative activity, attributed to enhanced interactions with the colchicine-binding site .

Alkyl/Aryl-Substituted Derivatives

- Example : 2-[2-(4-Chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide (2e)

- Key Differences : Features a propyl chain instead of azepane and a 4-chlorophenyl group at the indole 2-position.

- Impact : Molecular docking revealed high binding affinity (-9.2 kcal/mol) to the MDM2-p53 complex, a key target in cancer therapy. The shorter alkyl chain reduces steric hindrance, favoring deeper pocket penetration .

Anticancer Activity

Antimicrobial Activity

- Example : 2-(1-(3-Bromopropyl)-1H-indol-3-yl)-N-(2-nitrophenyl)-2-oxoacetamide

- Key Feature : Bromopropyl chain enhances electrophilicity.

- Activity : MIC = 4 µg/mL against Staphylococcus aureus, outperforming azepane derivatives in membrane disruption .

Q & A

Q. What are the established synthetic routes for 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(4-chlorobenzyl)-2-oxoacetamide, and what key parameters optimize yield?

Answer: The synthesis typically involves a multi-step approach:

Indole Core Formation : Cyclization of phenylhydrazines with α,β-unsaturated carbonyl precursors to generate the indole scaffold .

Alkylation : Introduction of the azepane-oxoethyl group via alkylation under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .

Amide Coupling : Reaction of the intermediate with 4-chlorobenzylamine using coupling agents like EDCI/HOBt in dichloromethane .

Key Parameters :

- Temperature : Higher temperatures (>80°C) risk side reactions (e.g., azepane ring decomposition) .

- Solvent Polarity : Polar aprotic solvents (DMF, DCM) enhance reaction homogeneity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., indole C3 substitution, azepane N-alkylation) .

- Infrared Spectroscopy (IR) : Confirms carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and azepane N–H bending .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₅ClN₃O₃: 462.1584) .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., indole-azepane spatial arrangement) .

Q. What pharmacological targets are hypothesized for this compound, and how are they validated experimentally?

Answer:

- Hypothesized Targets :

- Kinase Inhibition : Structural similarity to indole-based kinase inhibitors (e.g., JAK/STAT pathway) .

- GPCR Modulation : Azepane moieties often target serotonin or dopamine receptors .

- Validation Methods :

- Enzyme Assays : Measure IC₅₀ values via fluorescence polarization (e.g., kinase activity assays) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]spiperone for dopamine D₂ receptors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies (e.g., varying IC₅₀ values)?

Answer: Contradictions may arise from:

- Impurity Profiles : HPLC-MS analysis identifies by-products (e.g., dechlorinated analogs) that skew bioactivity .

- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Cellular Context : Compare results across cell lines (e.g., HEK293 vs. HepG2) to assess target specificity .

Q. What computational strategies are effective for optimizing reaction pathways and predicting regioselectivity?

Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states for alkylation steps (e.g., azepane-oxoethyl group addition) .

- Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., DMF vs. THF for amide coupling) .

- Molecular Dynamics : Simulate solvent effects on reaction intermediates to improve yield .

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

Answer:

Q. What strategies are recommended for establishing structure-activity relationships (SAR) with analogs?

Answer:

- Analog Synthesis : Modify substituents (e.g., replace 4-chlorobenzyl with 4-fluorobenzyl) and test bioactivity .

- 3D-QSAR Modeling : CoMFA or CoMSIA correlates structural features (e.g., azepane ring size) with activity .

- Free-Wilson Analysis : Quantifies contributions of individual substituents to potency .

Q. What in vivo experimental designs are suitable for evaluating pharmacokinetics and toxicity?

Answer:

- Pharmacokinetic Studies :

- Toxicity Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.